![molecular formula C12H26OSi2 B12567940 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one CAS No. 286366-03-8](/img/structure/B12567940.png)
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both tert-butyl(dimethyl)silyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one typically involves the use of commercially available starting materials and reagents. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized reaction times, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane (CH2Cl2).
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or methanol.
Substitution: Organolithium or organomagnesium reagents in solvents like ether or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced compounds. Substitution reactions result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon products .
Scientific Research Applications
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation agent for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silylation agent used for similar purposes.
tert-Butyldimethylsilyl ether: A stable protecting group for alcohols and amines.
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both tert-butyl(dimethyl)silyl and trimethylsilyl groups in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one type of silyl group .
Properties
CAS No. |
286366-03-8 |
|---|---|
Molecular Formula |
C12H26OSi2 |
Molecular Weight |
242.50 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h9-10H,1-8H3 |
InChI Key |
WWSDNZJZJMSKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(=O)C=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
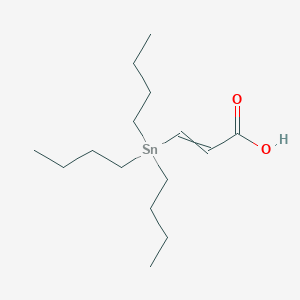

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
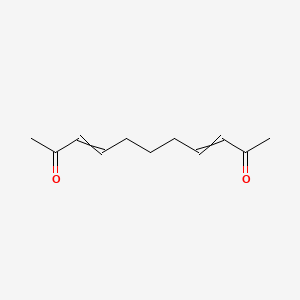
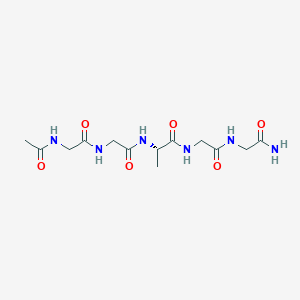
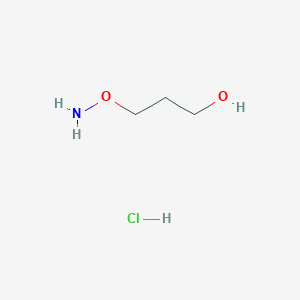
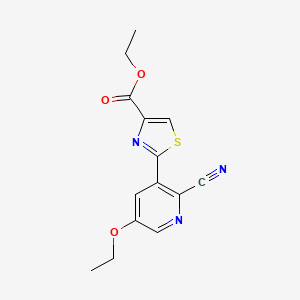
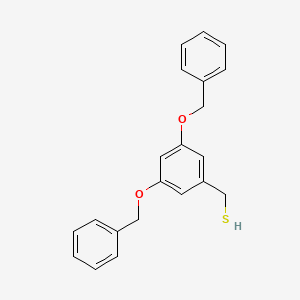
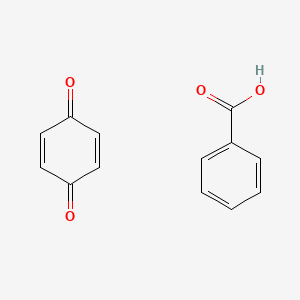
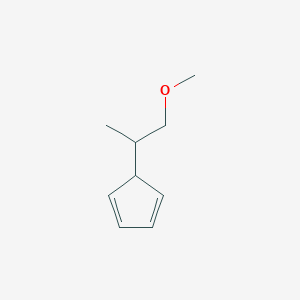
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
